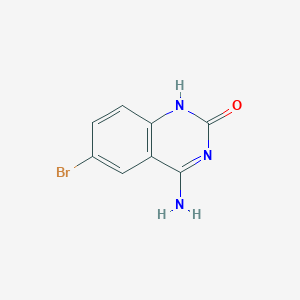

4-Amino-6-bromoquinazolin-2(1H)-one

Vue d'ensemble

Description

4-Amino-6-bromoquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Amino-6-bromoquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C7H6BrN3O, with a molecular weight of 216.05 g/mol. The compound features a quinazoline core, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrN3O |

| Molecular Weight | 216.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1093201-96-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and proliferative processes.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of quinazoline compounds, including this compound, exhibit anti-inflammatory properties. For instance, in a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound significantly reduced inflammatory markers such as IL-6 and TNF-alpha while preserving vascular integrity .

2. Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial properties. In vitro studies have highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

3. Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and reduced cell viability .

Case Studies

Case Study 1: Acute Lung Injury Model

In a controlled study, C57BL/6J mice treated with 50 mg/kg of this compound exhibited significant improvements in behavioral activity and reduced lung inflammation compared to controls. The treatment group showed lower levels of inflammatory cytokines and preserved pulmonary function .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound had an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of quinazoline derivatives, revealing that modifications at specific positions significantly enhance biological activity. For instance, bromination at the 6-position was found to improve anti-inflammatory effects while maintaining low cytotoxicity .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Amino-6-bromoquinazolin-2(1H)-one serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential to treat infectious diseases, particularly malaria. Recent studies indicate that this compound can act as a nonpeptidomimetic inhibitor of plasmepsins, enzymes vital for the viability of malaria parasites.

Case Study: Anti-inflammatory Properties

In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-alpha. The compound preserved vascular integrity and reduced neutrophil migration to the site of inflammation, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Research

The compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae . Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for developing new antimicrobial treatments .

Case Study: Antimicrobial Efficacy

In vitro studies have established the minimum inhibitory concentration (MIC) of this compound against clinical isolates of bacteria. The results suggest that its efficacy is comparable to that of standard antibiotics, indicating its potential for further development as an antimicrobial agent.

Material Science

The unique properties of this compound allow it to be incorporated into materials for electronic applications. Its ability to enhance conductivity and stability makes it suitable for use in various electronic devices .

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme activities and interactions in laboratory settings. It aids researchers in understanding complex biological processes by serving as a tool for probing cellular mechanisms .

Research Findings and Insights

Recent research has focused on the structure-activity relationships (SAR) of quinazoline derivatives, revealing that modifications at specific positions can significantly enhance biological activity. For instance, bromination at the 6-position has been found to improve anti-inflammatory effects while maintaining low cytotoxicity .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antimalarial agents | Inhibits plasmepsins critical for malaria viability |

| Antimicrobial Research | Treatment against bacterial infections | Effective against Staphylococcus aureus; MIC comparable to standard antibiotics |

| Material Science | Electronic applications | Enhances conductivity and stability |

| Biochemical Assays | Studying enzyme activities | Useful in probing cellular mechanisms |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This is facilitated by the electron-deficient quinazolinone ring.

Key Examples:

-

Amination : Reacting with ammonia or amines in tetrahydrofuran (THF) at reflux replaces bromine with amino groups. For instance, treatment with 4-fluoroaniline in THF/iPrOH with HCl yields 4-amino-6-(4-fluorophenyl)quinazolin-2(1H)-one .

-

Aryl Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C replaces bromine with aryl groups .

Condensation Reactions

The amino group at position 4 participates in Schiff base formation with aldehydes.

Example:

-

Reaction with 4-chlorobenzaldehyde in ethanol under acidic conditions forms a Schiff base, 3-(4-chlorobenzylideneamino)-6-bromoquinazolin-2(1H)-one, confirmed by NMR (δ 8.38 ppm for imine proton) .

| Aldehyde | Solvent | Catalyst | Product Structure | Application |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol | HCl | Imine-linked quinazolinone | Anticancer leads |

Oxidation:

-

The quinazolinone ring is resistant to oxidation, but the exocyclic amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄) .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine atom to hydrogen, yielding 4-aminoquinazolin-2(1H)-one .

| Process | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Amino → Nitro group |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Dehalogenation (Br → H) |

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused tetracyclic structures. These reactions occur in DMF at 120°C .

Biological Activity Correlations

Derivatives synthesized via these reactions show marked bioactivity:

-

Anticancer : 6-Styryl derivatives (e.g., 6-bromo-2-(4-fluorostyryl)quinazolinone) inhibit renal (TK-10) and melanoma (UACC-62) cell lines with IC₅₀ values of 14.9–22.5 μM .

-

Antimicrobial : Schiff base derivatives exhibit MIC values of 25–50 μg/mL against Staphylococcus aureus .

Spectroscopic Characterization

Key spectral data for reaction products:

Propriétés

IUPAC Name |

4-amino-6-bromo-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFHZTSZQNBOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738163 | |

| Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093201-96-7 | |

| Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.